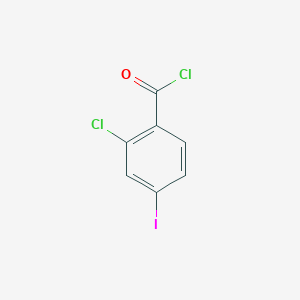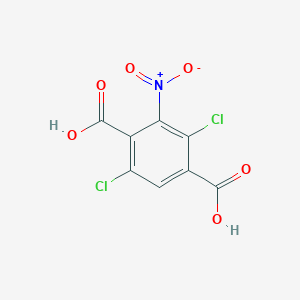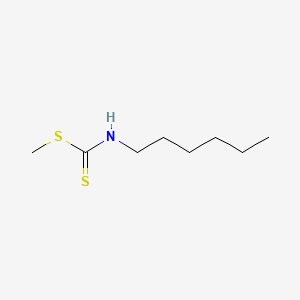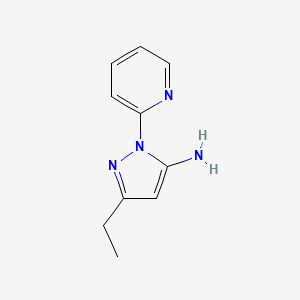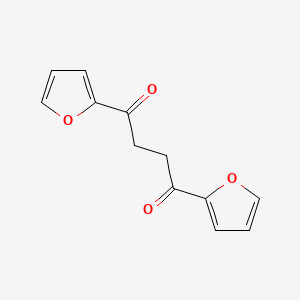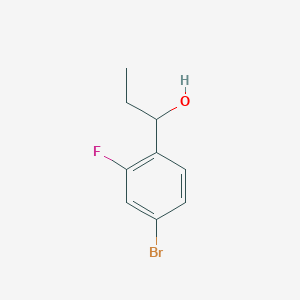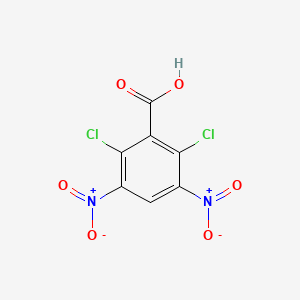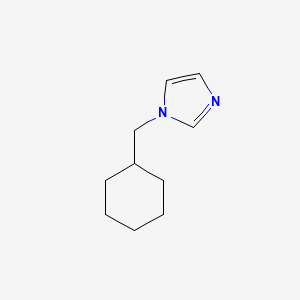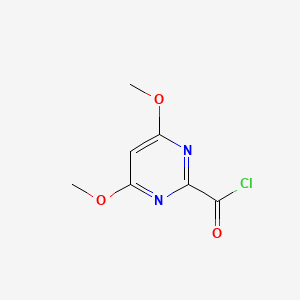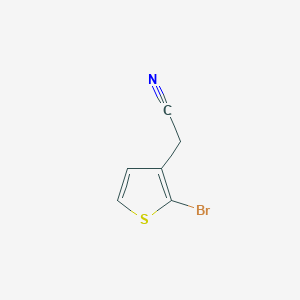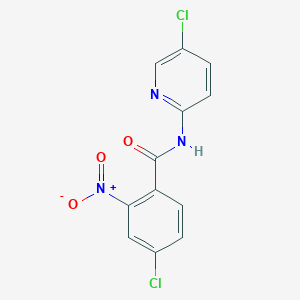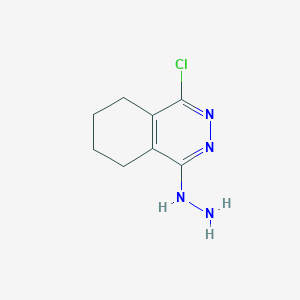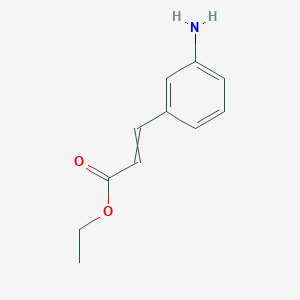
ETHYL 3-(3-AMINOPHENYL)ACRYLATE
描述
ETHYL 3-(3-AMINOPHENYL)ACRYLATE is an organic compound that belongs to the class of phenylacrylic acid derivatives. This compound is characterized by the presence of an amino group attached to the phenyl ring and an ethyl ester group attached to the acrylic acid moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(3-AMINOPHENYL)ACRYLATE typically involves the reaction of 3-nitrobenzaldehyde with ethyl acrylate in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as catalytic hydrogenation and automated reaction monitoring.
化学反应分析
Types of Reactions
ETHYL 3-(3-AMINOPHENYL)ACRYLATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenylacrylic acid esters.
科学研究应用
ETHYL 3-(3-AMINOPHENYL)ACRYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of ETHYL 3-(3-AMINOPHENYL)ACRYLATE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl and acrylic acid moieties can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(4-Amino-phenyl)-acrylic acid ethyl ester: Similar structure but with the amino group in the para position.
3-(3-Hydroxy-phenyl)-acrylic acid ethyl ester: Contains a hydroxyl group instead of an amino group.
3-(3-Methoxy-phenyl)-acrylic acid ethyl ester: Contains a methoxy group instead of an amino group.
Uniqueness
ETHYL 3-(3-AMINOPHENYL)ACRYLATE is unique due to the presence of the amino group in the meta position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para and ortho analogs.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
ethyl 3-(3-aminophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3 |
InChI 键 |
UEUURYZTMLPUEE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
